An In-Depth Technical Guide to Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate: A Versatile Building Block in Medicinal Chemistry
An In-Depth Technical Guide to Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and potential applications, with a focus on its role as a versatile scaffold in the design and discovery of novel therapeutic agents. The information presented herein is intended to empower researchers with the foundational knowledge required to effectively utilize this compound in their drug development endeavors.
Core Compound Profile: Unveiling a Privileged Scaffold
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate belongs to the 2-aminothiazole class of compounds, a well-established "privileged structure" in medicinal chemistry. This designation stems from the recurring presence of the 2-aminothiazole motif in a wide array of biologically active molecules, including approved drugs.[1] The unique electronic and structural features of this scaffold allow it to interact with a diverse range of biological targets, making it a valuable starting point for the development of new drugs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₃S₂ | [2] |
| Molecular Weight | 260.33 g/mol | [2] |
| CAS Number | 65095-75-2 | N/A |
| Appearance | White to brown solid | N/A |
| Synonyms | Ethyl 3-(4-amino-2-(methylthio)-1,3-thiazol-5-yl)-3-oxopropanoate | [2] |
Synthesis and Manufacturing: A Plausible Pathway
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for the target compound, starting from commercially available precursors.
Caption: Proposed Hantzsch synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on general principles of the Hantzsch thiazole synthesis.[3] Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary.
Materials:
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Ethyl 3-chloro-2,4-dioxopentanoate
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N-methylthiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other mild base)
Procedure:
-
Dissolution: Dissolve Ethyl 3-chloro-2,4-dioxopentanoate and a molar equivalent of N-methylthiourea in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Base Addition: Add a slight molar excess of a mild base, such as sodium bicarbonate, to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.
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Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate.
Potential Applications in Drug Discovery and Development
The 2-aminothiazole core is a cornerstone in the development of various therapeutic agents.[4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, suggesting that Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate could serve as a valuable intermediate in the synthesis of novel drug candidates.[5][6]
Antimicrobial Agents
The 2-aminothiazole moiety is present in numerous compounds with potent antibacterial and antifungal properties.[6] The structural features of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate make it an attractive starting point for the synthesis of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.
Anticancer Therapeutics
A significant number of 2-aminothiazole derivatives have been investigated and developed as anticancer agents.[7] These compounds often act by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. The unique substitution pattern of the target compound could be exploited to design novel and selective anticancer drugs.
The following diagram illustrates a generalized mechanism of action for a hypothetical drug candidate derived from our topic compound, targeting a protein kinase, a common target for anticancer drugs.
Caption: Potential mechanism of a derived anticancer agent.
Analytical Characterization
While specific spectral data for Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate is not available in the searched literature, a prediction of its key analytical features can be made based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylthio group, a singlet for the methylene protons, and a broad singlet for the amino protons.
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¹³C NMR: Signals corresponding to the carbonyl carbons of the ester and ketone, the carbons of the thiazole ring, the methylthio carbon, and the carbons of the ethyl group are anticipated.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 260.33. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the side chain.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate. While a specific material safety data sheet (MSDS) with comprehensive toxicological data is not available, general guidelines for handling aminothiazole derivatives should be followed.[8][9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate represents a promising and versatile building block for medicinal chemistry and drug discovery. Its 2-aminothiazole core provides a privileged scaffold with the potential for derivatization to generate a wide range of biologically active compounds. While further research is needed to fully elucidate its specific properties and applications, this guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule.
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. (2025, August 6). Retrieved from [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. (2025, August 6). Retrieved from [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health. (2021, January 15). Retrieved from [Link]
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Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer. (n.d.). Retrieved from [Link]
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Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. (n.d.). Retrieved from [Link]
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